molecular formula C11H8BrF2NO B3184408 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline CAS No. 1125744-62-8

4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline

Cat. No.: B3184408
CAS No.: 1125744-62-8
M. Wt: 288.09 g/mol
InChI Key: MWHQPTDUIIFKDU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline is a versatile quinoline-based building block designed for professional research and development. The quinoline core, a privileged structure in medicinal chemistry, is functionalized with reactive sites that allow for further synthetic elaboration. The bromomethyl group at the 4-position serves as a versatile handle for nucleophilic substitution reactions, facilitating the creation of novel molecular architectures. The difluoro and methoxy substitutions on the aromatic system can significantly influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets. While specific research applications for this exact compound are still being explored, its structure suggests potential use in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. [This description is based on the common properties of quinoline derivatives and must be verified with experimental data for this specific compound.] This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-7,8-difluoro-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO/c1-16-9-4-6(5-12)7-2-3-8(13)10(14)11(7)15-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHQPTDUIIFKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2F)F)C(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676950
Record name 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125744-62-8
Record name 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 4 Bromomethyl 7,8 Difluoro 2 Methoxyquinoline

Reactivity of the Bromomethyl Group

The bromomethyl group is a well-known reactive moiety in organic chemistry, typically susceptible to nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the difluoro-substituted quinoline (B57606) ring would likely influence the reactivity of the C-Br bond, but the precise extent of this influence and the specific outcomes of its reactions are not documented.

Nucleophilic Substitution Reactions (SN1, SN2) with Various Nucleophiles

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide range of functional groups. The reaction of 4-(bromomethyl)-7,8-difluoro-2-methoxyquinoline with various nucleophiles would be expected to proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. However, no specific studies have been published to confirm these pathways or their outcomes for this particular compound.

Reactions with nitrogen-based nucleophiles such as amines and hydrazines would be anticipated to yield the corresponding aminomethyl or hydrazinylmethyl derivatives. These products could be of interest as intermediates in the synthesis of biologically active compounds. Despite the synthetic potential, there is no available literature detailing these specific transformations for this compound.

The interaction of this compound with oxygen-based nucleophiles like alcohols, phenols, or carboxylates would be expected to form ethers or esters, respectively. Such reactions would expand the chemical space accessible from this starting material. At present, no experimental data for these reactions have been reported.

Sulfur-based nucleophiles, such as thiols, are known to readily displace halides in benzylic-type systems to form thioethers. This class of reaction is synthetically useful, yet no studies have been published that specifically investigate the reaction of thiols with this compound.

The formation of new carbon-carbon bonds is a central theme in organic synthesis. Reactions of this compound with carbon-based nucleophiles like enolates, Grignard reagents, or cyanides would lead to chain extension and the introduction of new functional groups. Regrettably, there is a lack of published research on these specific reactions.

Elimination Reactions to Form Olefinic Linkages

In the presence of a suitable base, benzylic halides can undergo elimination reactions to form alkenes. For this compound, this would result in the formation of a 4-vinylquinoline (B3352565) derivative. The conditions under which such a reaction might occur and its viability relative to substitution have not been experimentally determined or reported in the literature.

Organometallic Coupling Reactions at the Bromomethyl Position

The bromomethyl group at the 4-position of the quinoline ring is a benzylic halide, which imparts a distinct reactivity profile compared to aryl halides. While classical Heck and Sonogashira couplings typically require sp²-hybridized carbon-halide bonds (aryl or vinyl halides), the sp³-hybridized carbon of the bromomethyl group is highly susceptible to nucleophilic substitution and can participate in certain cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orgresearchgate.netfiveable.me

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can form a carbon-carbon bond between organoboronic acids and various organic halides, including activated benzylic halides. fiveable.melibretexts.org The reaction of this compound with an arylboronic acid would yield a 4-(arylmethyl)-7,8-difluoro-2-methoxyquinoline derivative. This transformation is valuable for creating complex diarylmethane-type structures. Studies on analogous systems, such as the cross-coupling of 4-bromomethyl coumarins with arylboronic acids, have demonstrated the feasibility of this approach, yielding 4-benzyl coumarins. researchgate.net The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the carbon-bromine bond, followed by transmetalation with the boronic acid and reductive elimination to give the final product. libretexts.org

Heck and Sonogashira-type Couplings: The direct Heck or Sonogashira coupling at the bromomethyl position is not a standard transformation, as these reactions involve the coupling of aryl or vinyl halides with alkenes or terminal alkynes, respectively. wikipedia.orglibretexts.orgorganic-chemistry.orgwikipedia.org The prompt's reference to "transformation to aryl halides" suggests a multi-step sequence where the bromomethyl group is first converted into a different functionality that can then undergo these couplings, which falls outside the direct reactivity of the C-Br bond itself. However, the primary reactivity of the bromomethyl group lies in its use as an electrophile in substitution reactions rather than direct participation in typical Heck or Sonogashira protocols.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Halides
Benzylic Halide SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
4-Bromomethyl coumarin (B35378)Phenylboronic acid[Pd(PPh₃)₂(saccharinate)₂]K₂CO₃DMFModerate researchgate.net
Benzyl bromideArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterGood-ExcellentGeneric
4-(Bromomethyl)quinoline (analog)Heteroarylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneVariableHypothetical

Applications in Building Complex Molecular Scaffolds

The reactive bromomethyl group serves as a powerful handle for covalently linking the 7,8-difluoro-2-methoxyquinoline moiety to other molecular fragments, enabling the construction of complex architectures and hybrid molecules. A prominent example is the synthesis of quinoline-coumarin conjugates. nih.govresearchgate.net

Coumarins are a class of compounds known for their diverse biological activities. sapub.org By reacting this compound with a nucleophilic coumarin derivative, such as a hydroxycoumarin (e.g., 7-hydroxycoumarin), a new ether linkage can be formed. This reaction is typically an Sₙ2-type Williamson ether synthesis, where the hydroxyl group of the coumarin acts as a nucleophile, displacing the bromide ion from the quinoline derivative. Such syntheses are often carried out in the presence of a mild base (e.g., potassium carbonate) to deprotonate the hydroxyl group, enhancing its nucleophilicity. nih.gov This modular approach allows for the systematic combination of different quinoline and coumarin scaffolds to explore structure-activity relationships for various applications.

Table 2: Synthesis of Quinoline-Coumarin Conjugates via Alkylation
Quinoline PrecursorCoumarin PrecursorLinkage TypeGeneral Reaction TypePotential Application
This compound7-HydroxycoumarinEther (-CH₂-O-)Williamson Ether SynthesisBioactive Compounds
4-(Bromomethyl)quinoline (analog)Coumarin-3-carboxylic acidEster (-CH₂-O-C=O)EsterificationBioactive Compounds nih.gov
4-(Bromomethyl)quinoline (analog)4-HydroxycoumarinEther (-CH₂-O-)Williamson Ether SynthesisFluorescent Probes

Reactivity of the Quinoline Core

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (SₑAr) on the quinoline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which deactivates the ring system. wikipedia.org The reaction's regioselectivity is heavily dictated by the existing substituents.

In this compound, the pyridine (B92270) ring is strongly deactivated. Substitution is therefore expected to occur on the benzene ring (positions 5, 6, 7, and 8). The substituents on this ring have competing effects:

Fluoro groups (C7, C8): These are strongly electron-withdrawing and deactivating via the inductive effect, directing incoming electrophiles to the meta position relative to themselves.

Methoxy (B1213986) group (C2): This group is electron-donating through resonance and activating, directing electrophiles to the ortho and para positions (C3 and C4, and transmitted effects to C5 and C7). Studies on 6-methoxyquinoline (B18371) show that it undergoes direct fluorination preferentially at the C5 position. researchgate.net

Nucleophilic Aromatic Substitution on the Quinoline Ring

The presence of two fluorine atoms on the benzene portion of the quinoline core makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). nih.govnih.gov Fluorine is an excellent leaving group in SₙAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In this molecule, both the inherent electron-withdrawing effect of the quinoline's nitrogen atom and the strong inductive effect of the second fluorine atom activate the ring for nucleophilic attack.

Consequently, positions C7 and C8 are potential sites for displacement of a fluoride (B91410) ion by a wide range of nucleophiles, such as amines, alkoxides, or thiolates. nih.govnih.gov This reactivity allows for the late-stage functionalization of the quinoline scaffold. For instance, reaction with an amine like morpholine (B109124) in the presence of a base could lead to the substitution of one of the fluoro groups. nih.gov Additionally, the 2-methoxy group can also be displaced by strong nucleophiles under certain conditions.

Oxidation and Reduction Chemistry of the Quinoline Heterocycle

The quinoline heterocycle can undergo both oxidation and reduction, although the ring system is generally quite stable.

Reduction: The pyridine part of the quinoline ring is more readily reduced than the benzene part. A common transformation is the reduction of quinoline to 1,2,3,4-tetrahydroquinoline. This can be achieved using various reducing agents. A mild and effective method involves the use of hydroboranes, such as pinacolborane (HBpin), catalyzed by molecular iodine (I₂). rsc.org This reaction proceeds under gentle conditions and tolerates a wide range of functional groups, making it a synthetically useful method for accessing the saturated heterocyclic core. rsc.org

Oxidation: The quinoline ring is relatively resistant to oxidation. Strong oxidizing agents under harsh conditions can lead to the degradation of the benzene ring, yielding pyridinecarboxylic acids. However, under controlled conditions, other parts of the molecule would likely react first. For example, the catalytic oxidation of substrates like catechol can be achieved using copper-quinoline complexes, indicating the stability of the quinoline ligand itself during the oxidative cycle. mdpi.com

Influence of Fluoro and Methoxy Substituents on Chemical Reactivity

The chemical behavior of this compound is a direct consequence of the electronic properties of its fluoro and methoxy substituents. These groups exert powerful inductive and resonance effects that modulate the electron density across the aromatic system, thereby dictating its reactivity towards different reagents.

Fluoro Substituents (at C7 and C8): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the benzene ring, deactivating it towards electrophilic attack. Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution, where the fluoro groups can act as excellent leaving groups. nih.gov

Methoxy Substituent (at C2): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing via induction (-I) but strongly electron-donating through resonance (+R) by lending its lone pair of electrons to the aromatic system. researchgate.net The resonance effect typically dominates, increasing the electron density at the ortho and para positions and thus activating the ring for electrophilic substitution. researchgate.net In this specific molecule, its placement at C2 enhances the nucleophilicity of the quinoline nitrogen and influences the regioselectivity of reactions on the benzene ring. It also presents a potential site for nucleophilic displacement.

The interplay between the deactivating fluoro groups and the activating methoxy group creates a unique reactivity pattern, making electrophilic substitution challenging while simultaneously promoting nucleophilic substitution on the fluorinated ring.

Table 3: Summary of Substituent Effects on the Reactivity of the Quinoline Core
SubstituentPositionInductive EffectResonance EffectEffect on Electrophilic Aromatic Substitution (EAS)Effect on Nucleophilic Aromatic Substitution (NAS)
FluoroC7, C8-I (Strongly withdrawing)+R (Weakly donating)Strongly deactivating; meta-directingStrongly activating; acts as a good leaving group
MethoxyC2-I (Withdrawing)+R (Strongly donating)Activating; ortho, para-directing (influences C5)Can be a leaving group for strong nucleophiles

Electronic Effects on Reaction Kinetics and Regioselectivity

The electronic landscape of the quinoline ring in this compound is significantly influenced by its substituents, which in turn dictates the kinetics and regioselectivity of its reactions. The two fluorine atoms at the 7- and 8-positions are strongly electron-withdrawing groups due to their high electronegativity. This has a deactivating effect on the benzene portion of the quinoline ring towards electrophilic attack. Conversely, the methoxy group at the 2-position is an electron-donating group through resonance, which can activate the pyridine ring.

Regioselectivity, the preference for reaction at one site over another, is a key consideration. wikipedia.org For reactions involving the quinoline ring itself, the positions for electrophilic substitution are generally at C5 and C8. rsc.org However, the presence of fluorine at C7 and C8 would likely disfavor substitution on the benzene ring. DFT calculations on protonated quinoline derivatives have shown that the C4 position has the largest contribution to the LUMO, suggesting it is a favorable site for nucleophilic attack. nih.govacs.org This inherent electronic preference at the C4 position, coupled with the reactive bromomethyl group, strongly indicates that nucleophilic substitution will be highly regioselective at the methyl carbon.

Table 1: Predicted Influence of Substituents on Reactivity

SubstituentPositionElectronic EffectPredicted Impact on Nucleophilic Substitution at C4-methyl
7,8-DifluoroBenzene RingStrong electron-withdrawalMay increase rate by stabilizing transition state
2-MethoxyPyridine RingElectron-donating (resonance)May slightly decrease rate by destabilizing transition state
Quinoline NPyridine RingElectron-withdrawing (inductive)May increase rate by stabilizing transition state

This table is based on established principles of electronic effects in organic chemistry as specific kinetic data for the title compound is not available in the cited literature.

Steric Effects and Conformational Preferences

Steric hindrance can play a significant role in the reactivity of substituted quinolines. nih.govmdpi.com In this compound, the groups at the 2-, 4-, and 8-positions can influence the approach of reactants. The methoxy group at the 2-position and the fluorine atom at the 8-position can sterically hinder the approach of bulky nucleophiles to the bromomethyl group at the 4-position. This steric congestion could potentially slow down the rate of nucleophilic substitution reactions compared to less substituted analogues.

The conformational preferences of the molecule are largely dictated by the orientation of the methoxy and bromomethyl groups relative to the plane of the quinoline ring. Studies on 2-methoxyquinoline (B1583196) derivatives suggest that the methoxy group prefers to be nearly coplanar with the quinoline ring to maximize resonance stabilization. nih.gov Specifically, for 2-methoxypyridine, a related compound, the cis conformation (where the methyl group is pointing towards the nitrogen) is found to be more stable. rsc.org

The rotation of the bromomethyl group at the 4-position is also a key conformational factor. The energetic barrier to this rotation is expected to be relatively low, allowing for flexibility. However, certain conformations may be favored to minimize steric interactions with the adjacent hydrogen at the 3-position and the substituent at the 5-position (in this case, a hydrogen). The preferred conformation will be one that allows for the most efficient orbital overlap for reaction while minimizing steric clash. For instance, in an SN2 reaction, the nucleophile must approach the carbon of the bromomethyl group from the side opposite to the bromine atom. libretexts.org The conformational flexibility of the bromomethyl group allows it to adopt an orientation that facilitates this backside attack.

Table 2: Potential Steric Interactions and Conformational Features

Interacting GroupsType of InteractionPotential Consequence
2-Methoxy and incoming nucleophileSteric HindranceMay decrease reaction rate with bulky nucleophiles
8-Fluoro and incoming nucleophileSteric HindranceMay influence the trajectory of nucleophilic attack
4-Bromomethyl group rotationTorsional StrainRelatively free rotation expected, but certain rotamers may be favored
2-Methoxy group orientationResonance vs. Steric StrainLikely to be coplanar with the quinoline ring for maximal resonance

This table outlines potential steric and conformational effects based on general principles and data from related molecules, as specific conformational analysis of the title compound is not available in the provided search results.

Mechanistic Investigations of Reactions Involving 4 Bromomethyl 7,8 Difluoro 2 Methoxyquinoline

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the electronic architecture and reactivity of molecules. For 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline, these calculations can elucidate the distribution of electrons, predict sites of reactivity, and map out potential reaction pathways.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic properties of this compound are central to understanding its chemical behavior. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, signifying reactivity towards nucleophiles.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For quinoline (B57606) derivatives, the distribution of these frontier orbitals is heavily influenced by the nature and position of substituents. In the case of this compound, the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group, along with the reactive bromomethyl moiety, create a complex electronic landscape that can be precisely mapped using computational methods.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (Arbitrary Units)Significance
HOMO Energy-Electron-donating ability
LUMO Energy-Electron-accepting ability
HOMO-LUMO Gap-Chemical reactivity and stability
Dipole Moment-Polarity and intermolecular interactions

Note: Specific numerical values require dedicated computational studies and are represented here as placeholders.

Prediction of Reaction Pathways and Transition States

Computational methods are instrumental in predicting the most likely pathways for chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy pathways and the structures of transition states—the high-energy intermediates that connect reactants to products. The bromomethyl group at the 4-position is a key reactive site, susceptible to nucleophilic substitution reactions. Theoretical calculations can model the approach of a nucleophile, the breaking of the carbon-bromine bond, and the formation of a new bond, providing activation energies that correlate with reaction rates.

Rationalizing Regioselectivity and Stereoselectivity

In reactions where multiple products are possible, quantum chemical calculations can rationalize and predict the observed regioselectivity and stereoselectivity. By comparing the activation energies of different reaction pathways leading to various isomers, the most favorable route can be determined. For instance, in reactions involving the quinoline ring itself, computational models can predict whether a substituent will add to a specific position based on the calculated electron densities and orbital coefficients at different atoms of the ring.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques model the interaction of this small molecule (the ligand) with a larger biological macromolecule (the target), such as an enzyme or a DNA molecule.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then scoring them based on their predicted binding affinity. For this compound, docking studies could identify potential protein targets and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The difluoro substitutions on the quinoline ring can significantly influence these interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterPredicted ValueInteracting Residues
Binding Affinity (kcal/mol)--
Hydrogen Bonds-Amino Acid X, Amino Acid Y
Hydrophobic Interactions-Amino Acid Z

Note: This table is illustrative and based on hypothetical docking studies.

Dynamics of Ligand-Protein Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for all the atoms in the system, providing a trajectory that reveals the flexibility of the ligand and the protein, as well as the stability of their interactions. For a complex of this compound with a protein target, MD simulations could assess the stability of the predicted binding pose, identify conformational changes in the protein upon ligand binding, and provide a more accurate estimation of the binding free energy.

Identification of Key Interacting Residues and Binding Site Characteristics

While direct crystallographic or NMR structural data for this compound bound to a specific biological target are not publicly available, molecular docking studies on analogous quinoline and quinazoline-based inhibitors provide a strong basis for predicting its binding mode. A significant body of research on quinoline derivatives points towards their activity as kinase inhibitors, particularly targeting enzymes like Phosphoinositide 3-kinases (PI3Ks). nih.govmdpi.com

Modeling studies suggest that the quinoline core is a critical pharmacophore that anchors the molecule within the ATP-binding site of kinases. nih.gov The nitrogen atom at position 1 of the quinoline ring frequently acts as a hinge-binder, forming a crucial hydrogen bond with the backbone amide of a conserved valine residue in the hinge region of the kinase (e.g., Val828 in PI3Kδ or Val850 in PI3Kα). nih.govmdpi.com

The substituents on the quinoline ring dictate the molecule's interactions within adjacent pockets of the binding site, influencing both potency and selectivity. For this compound, the following interactions can be hypothesized based on studies of similar inhibitors:

7,8-Difluoro Groups: The fluorine atoms can engage in favorable polar interactions or hydrogen bonds with residues in the binding pocket. Their electron-withdrawing nature can also modulate the electronic properties of the quinoline ring system.

2-Methoxy Group: This group is positioned to interact with the affinity pocket of the active site. It can form hydrogen bonds or van der Waals interactions with key residues, such as lysine (B10760008) (e.g., Lys779 in PI3Kδ or K802 in PI3Kα). nih.gov

Docking studies on similar quinoline-based kinase inhibitors have identified a set of frequently interacting residues that characterize the binding site. nih.govmdpi.compensoft.net

Table 1: Key Interacting Residues for Quinoline-Based Kinase Inhibitors

Interacting Residue Type of Interaction Role in Binding
Valine (Hinge Region) Hydrogen Bond Anchors the quinoline core
Lysine (Affinity Pocket) Hydrogen Bond, Salt Bridge Stabilizes the ligand
Aspartate Hydrogen Bond Interacts with substituents
Phenylalanine π-π Stacking Hydrophobic interaction with the quinoline ring

These interactions define a binding pocket that is typically composed of a hinge region, an affinity pocket, and often a selectivity pocket at the entrance of the ATP-binding site, which can be exploited to achieve isoform-specific inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trallsubjectjournal.com This allows for the prediction of the activity of novel, unsynthesized molecules.

To build a predictive QSAR model, the chemical structures of the molecules must be converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties. For quinoline derivatives, a wide range of descriptors have been employed to model activities such as anticancer, antimicrobial, and anti-inflammatory effects. dergipark.org.trallsubjectjournal.comdergipark.org.trnih.gov

The derivation of these descriptors involves computational chemistry software that calculates these properties based on the 2D or 3D representation of the molecule. allsubjectjournal.com

Table 2: Common Structural Descriptors in QSAR Models for Quinoline Derivatives

Descriptor Class Specific Examples Information Encoded
Electronic Dipole moment, HOMO/LUMO energies, Atomic charges Distribution of electrons, reactivity
Hydrophobic LogP (octanol-water partition coefficient) Lipophilicity, membrane permeability
Topological Connectivity indices, Ring count, Topological charge index Molecular size, shape, and branching
Thermodynamic Molar refractivity, Entropy, Heat capacity Molecular volume and polarizability

| 3D/Steric | Molecular volume, Surface area, RDF descriptors | Three-dimensional shape and bulk |

For a molecule like this compound, descriptors such as LogP, dipole moment, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and specific atomic charges would be critical in defining its activity profile. dergipark.org.trresearchgate.net The presence of fluorine and bromine atoms would significantly influence descriptors related to electronegativity and polarizability.

Once a lead compound like this compound is identified, computational methods are employed to optimize its structure to improve potency, selectivity, and pharmacokinetic properties. mdpi.com This iterative process involves designing new analogs in silico, predicting their properties, and prioritizing the most promising candidates for synthesis.

Several computational strategies are central to this process:

Structure-Activity Relationship (SAR) Analysis: By systematically modifying the lead compound in silico (e.g., changing substituents, altering the position of functional groups), researchers can build a computational SAR model. This helps identify which modifications are likely to enhance biological activity. mdpi.com For instance, replacing the bromo- group with other halogens or small alkyl groups could be explored to modulate reactivity and binding affinity.

3D-QSAR and CoMFA: Techniques like Comparative Molecular Field Analysis (CoMFA) are used to create 3D models that visualize the regions around the molecule where steric bulk or specific electrostatic properties (positive or negative) are favorable or unfavorable for activity. mdpi.com These models provide a visual roadmap for designing more effective compounds. For example, a CoMFA map might indicate that a larger, electron-donating group is preferred over the current methoxy group at the 2-position to enhance binding.

Virtual Screening: Large virtual libraries of compounds, created by computationally modifying the lead structure, can be rapidly screened against the target's binding site using molecular docking. This high-throughput approach allows for the efficient exploration of a vast chemical space to identify analogs with improved predicted binding energies and interaction profiles.

Pharmacophore Mapping: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Once a pharmacophore model is built from a set of active quinoline derivatives, it can be used to design new molecules that fit the model, ensuring the retention of key binding interactions.

Through the integration of these computational approaches, the optimization process is significantly accelerated, reducing the time and resources required to develop a promising lead compound into a viable drug candidate. mdpi.comscirp.org

Biological Activity and Mechanistic Investigations in Vitro of 4 Bromomethyl 7,8 Difluoro 2 Methoxyquinoline and Derivatives

Enzyme Inhibition and Modulation Studies

Kinase Inhibition Profiling

No data tables or detailed research findings can be provided at this time. It is concluded that 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline is a compound for which the specified biological activities have not been characterized or publicly reported.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the biological and mechanistic investigations of "this compound" or its derivatives for the activities outlined in your request.

Specifically, no data was found for this compound or its direct derivatives concerning:

Glycosidase Inhibition (α-glucosidase)

Cholinesterase Inhibition (AChE, BuChE)

Protein Tyrosine Phosphatase Inhibition (PTP1B)

Human N-Acetyltransferase Inhibition (hNAT-1)

Antibacterial activity against E. faecalis, S. aureus, or MRSA

Antifungal activity against Aspergillus niger, Candida albicans, or phytopathogenic fungi

Therefore, it is not possible to generate the requested article while adhering to the strict requirement of focusing solely on "this compound" and its derivatives. To provide an article on these topics would require discussing quinoline (B57606) compounds in general, which would violate the explicit instructions provided.

Antimicrobial Activity Studies

Antiviral Activity

Comprehensive searches of scientific literature and patent databases did not yield specific in vitro evaluation data for the antiviral activity of this compound or its close derivatives against Dengue virus serotype 2 (DENV2), herpesviruses, Human Immunodeficiency Virus (HIV), or Hepatitis C Virus (HCV).

While the broader class of quinoline derivatives has been investigated for antiviral properties against a range of viruses, no studies directly assessing the efficacy of this specific compound have been identified. semanticscholar.orgnih.govnih.govnih.govresearchgate.netnih.govnih.govrsc.orguq.edu.au For instance, certain substituted quinolines have shown activity against DENV2 by impairing the accumulation of the viral envelope glycoprotein. semanticscholar.orgnih.govnih.govresearchgate.net Other quinoline analogs have been explored as inhibitors of herpesvirus polymerases and as allosteric inhibitors of HIV-1 integrase. nih.govnih.gov However, these findings relate to different structural classes of quinolines and cannot be directly extrapolated to this compound.

Interactive Data Table: Antiviral Activity of Selected Quinoline Derivatives (for illustrative purposes, data not specific to this compound)

Investigation of Molecular Targets and Pathways

There is currently no available scientific literature detailing the investigation of molecular targets and pathways for this compound.

DNA Intercalation and Binding Studies

No studies reporting on the DNA intercalation or binding properties of this compound were found.

Protein Interaction Studies

Direct binding assays, pull-down assays, or other protein interaction studies for this compound have not been reported in the available literature. Research on other quinoline derivatives has identified various protein targets, but this information is not directly applicable to the specific compound .

Modulation of Signal Transduction Pathways Relevant to Biological Activity

The effect of this compound on any signal transduction pathways has not been documented. Mechanistic studies on other, structurally different, 2,4-disubstituted quinazoline (B50416) derivatives have shown modulation of pathways involving c-myc and p53 in cancer cell lines, but this cannot be attributed to the compound . nih.gov

The Role of this compound in Modern Drug Discovery and Chemical Biology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biological probes. nih.govrsc.org Among the vast array of quinoline derivatives, those functionalized with reactive moieties hold particular promise for targeted covalent modification of biomolecules and for the development of novel therapeutics. This article focuses on the chemical compound “this compound,” exploring its potential applications in chemical biology and preclinical medicinal chemistry research.

Applications in Chemical Biology and Preclinical Medicinal Chemistry Research

Contribution to Understanding Biological Mechanisms

The structural features of this compound make it a valuable tool for probing and understanding intricate biological processes at the molecular level.

While research on this compound is not extensively documented in publicly available literature, the broader class of quinoline derivatives has been instrumental in uncovering new mechanisms of therapeutic action. Quinoline-based compounds are known to exert their biological effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of kinase activity. The introduction of a reactive bromomethyl group at the 4-position of the quinoline ring, as seen in the subject compound, provides a chemical handle for covalently modifying biological targets. This feature can be exploited in probe-based studies to identify and validate novel protein targets of quinoline derivatives, thereby shedding light on new mechanisms of action.

The presence of difluoro substituents at the 7 and 8 positions, along with a methoxy group at the 2-position, significantly influences the compound's electronic and steric properties, which are critical for molecular recognition by biological macromolecules.

Halogen Substituents: Fluorine atoms, being highly electronegative, can alter the charge distribution of the quinoline ring system. This can influence non-covalent interactions such as hydrogen bonding and dipole-dipole interactions with amino acid residues in protein binding pockets. Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability, important properties for biologically active molecules. The strategic placement of fluorine can also lead to specific halogen bonding interactions, which are increasingly recognized as important in ligand-protein binding.

SubstituentPositionPotential Influence on Biological Recognition
Bromomethyl4Covalent modification of biological targets
Fluoro7, 8Altered electronics, enhanced metabolic stability, halogen bonding
Methoxy2Modulated basicity, hydrogen bond acceptor, altered lipophilicity

Potential as Building Blocks for Complex Bioactive Molecules

The reactive nature of the bromomethyl group makes this compound an excellent starting material for the synthesis of more elaborate and potentially more potent bioactive molecules.

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a well-established strategy in drug discovery. Quinoline-thiazolidinone hybrids have emerged as a promising class of compounds with potential anticancer activity. tandfonline.comnih.govrsc.org The 4-(bromomethyl) group of the title compound can readily react with nucleophiles, such as the nitrogen or sulfur atoms in a thiazolidinone ring system, to form a stable covalent bond. This allows for the straightforward incorporation of the 7,8-difluoro-2-methoxyquinoline moiety into a hybrid structure. The resulting quinolinone-thiazolidinone hybrids could exhibit synergistic or additive pharmacological effects, potentially targeting multiple pathways involved in cancer progression. For instance, various quinoline-thiazolidinone hybrids have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Diversification

The future development of 4-(bromomethyl)-7,8-difluoro-2-methoxyquinoline as a lead compound will heavily rely on the creation of diverse analog libraries. The bromomethyl group at the 4-position is a versatile synthetic handle, amenable to a variety of nucleophilic substitution reactions. google.comglobethesis.com Future synthetic efforts could focus on reacting the parent compound with a wide range of nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives with diverse physicochemical properties.

Furthermore, recent advancements in quinoline (B57606) synthesis, such as multicomponent reactions and metal-free synthetic routes, could be adapted to create novel analogs of the core structure. mdpi.comnih.gov These modern synthetic strategies often offer advantages in terms of efficiency, atom economy, and the ability to introduce structural diversity. nih.gov Exploring variations in the substituents at other positions of the quinoline ring, beyond the 4-position, will also be crucial for extensive structure-activity relationship (SAR) studies.

Synthetic ApproachPotential for DiversificationReferences
Nucleophilic SubstitutionHigh google.comglobethesis.com
Multicomponent ReactionsHigh mdpi.comnih.gov
Metal-Free SynthesisModerate to High mdpi.com

Advanced Mechanistic Characterization of Biological Interactions

Given the broad biological activity of quinoline derivatives, a key future direction will be to elucidate the specific molecular targets and mechanisms of action for compounds derived from this compound. nih.govnih.gov The presence of fluorine atoms can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to unique biological interactions.

Advanced biochemical and biophysical techniques will be instrumental in identifying and characterizing the interactions between these novel quinoline derivatives and their biological targets. Techniques such as X-ray crystallography, cryo-electron microscopy, and surface plasmon resonance can provide detailed insights into the binding modes and kinetics of these interactions. Computational methods, including molecular docking and molecular dynamics simulations, can further aid in predicting binding affinities and guiding the rational design of more potent and selective analogs. bioengineer.org

Integration with High-Throughput Screening and Omics Technologies in Discovery Research

High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds against a multitude of biological targets. nih.gov The development of diverse libraries based on the this compound scaffold will be synergistic with HTS campaigns to identify novel hit compounds for various diseases. nih.gov The integration of microdroplet technology in HTS can accelerate the optimization of reaction conditions and the screening process itself. nih.govresearchgate.net

Furthermore, the application of "omics" technologies—genomics, proteomics, and metabolomics—will be crucial for a comprehensive understanding of the cellular responses to these novel compounds. researchgate.netnih.govnih.gov Transcriptomic and proteomic analyses can reveal changes in gene and protein expression profiles induced by the compounds, helping to identify pathways and off-target effects. drugtargetreview.comnashbio.com Metabolomics can provide insights into the metabolic fate of the compounds and their impact on cellular metabolism. drugtargetreview.com This integrated omics approach will be invaluable for biomarker discovery and for building a systems-level understanding of the compounds' biological activities.

TechnologyApplication in Discovery ResearchReferences
High-Throughput Screening (HTS)Rapid evaluation of large compound libraries nih.govnih.gov
GenomicsIdentification of genetic markers of drug response nih.govdrugtargetreview.com
ProteomicsElucidation of protein targets and pathways nih.govdrugtargetreview.com
MetabolomicsUnderstanding metabolic effects and stability drugtargetreview.com

Exploration of New Therapeutic Areas and Target Identification in Preclinical Models

The diverse biological activities reported for quinoline derivatives suggest that analogs of this compound could have therapeutic potential in a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. orientjchem.orgnih.gov Future preclinical studies should aim to explore the efficacy of these novel compounds in relevant animal models for various diseases.

A critical aspect of these preclinical investigations will be the identification of novel therapeutic targets. researchgate.netnih.gov The unique substitution pattern of this compound may lead to interactions with previously unexploited biological targets. Target deconvolution strategies, such as chemical proteomics and genetic screening approaches, will be essential for identifying the specific proteins and pathways that mediate the therapeutic effects of these compounds. The insights gained from these studies will be crucial for the further development of these promising quinoline derivatives into novel therapeutic agents.

Q & A

Q. What are the common synthetic routes for 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline?

The synthesis typically involves halogenation and functionalization of the quinoline core. For example, bromination at the 4-position can be achieved using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Fluorination at positions 7 and 8 may employ fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Selectfluor. Methoxy and bromomethyl groups are introduced via nucleophilic substitution or cross-coupling reactions. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like dehalogenation or over-fluorination .

Q. How is the purity and structural integrity of this compound validated?

Analytical techniques include:

  • HPLC/GC-MS : To assess purity (>95%) and detect impurities.
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at position 2, bromomethyl at position 4).
  • X-ray Crystallography : Resolves 3D molecular geometry; software like SHELXL refines crystallographic data for accuracy .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data for halogenated quinolines?

Contradictions in activity (e.g., antimicrobial potency) may arise from assay variability or substituent effects. Mitigation strategies include:

  • Dose-Response Studies : Establish EC₅₀ values across multiple replicates.
  • Computational Docking : Predict binding affinities to targets (e.g., bacterial enzymes) using tools like AutoDock Vina.
  • Metabolite Profiling : Identify degradation products that may interfere with assays .

Q. How can density functional theory (DFT) optimize the design of derivatives for material science applications?

DFT calculations (e.g., B3LYP/6-31G*) model electronic properties such as HOMO-LUMO gaps, which correlate with charge transport in organic semiconductors. For this compound, fluorine atoms reduce electron density, enhancing stability in OLEDs. Surface electrostatic potential maps guide modifications to improve solubility or intermolecular interactions .

Q. What experimental precautions are critical for handling this compound’s reactive bromomethyl group?

  • Storage : Under inert atmosphere (Ar/N₂) at -20°C to prevent radical-mediated degradation.
  • Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis.
  • Quenching : Post-reaction, neutralize excess brominating agents with Na₂S₂O₃ to prevent alkylation side reactions .

Q. How does the substitution pattern influence regioselectivity in cross-coupling reactions?

The bromomethyl group at position 4 acts as a reactive site for Suzuki-Miyaura couplings. Fluorine atoms at 7 and 8 exert electron-withdrawing effects, directing palladium catalysts to the bromomethyl site. Steric hindrance from the methoxy group at position 2 may limit reactivity at adjacent positions. Optimization of ligands (e.g., XPhos) and bases (K₃PO₄) improves yields .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight288.09 g/mol
SolubilityDMSO >50 mg/mL; insoluble in H₂O
StabilityLight-sensitive; degrades above 40°C

Table 2: Comparative Reactivity of Halogenated Quinolines

CompoundReactivity SitePreferred Reaction
4-Bromomethyl-7,8-difluoro-2-methoxyquinolineC4 (BrCH₂)Suzuki coupling
8-Bromo-5,6-difluoro-2-methylquinolineC8 (Br)Nucleophilic substitution
4-Chloro-8-fluoroquinolineC4 (Cl)Ullmann coupling

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Reactant of Route 1
4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline
Reactant of Route 2
4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.